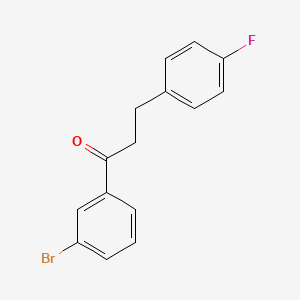

3'-Bromo-3-(4-fluorophenyl)propiophenone

Übersicht

Beschreibung

3’-Bromo-3-(4-fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H12BrFO and a molecular weight of 307.16 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3’-Bromo-3-(4-fluorophenyl)propiophenone involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild and functional group-tolerant conditions . The process typically involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 3’-Bromo-3-(4-fluorophenyl)propiophenone may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3’-Bromo-3-(4-fluorophenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

3’-Bromo-3-(4-fluorophenyl)propiophenone has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4’-Bromo-3’-fluoro-3-(4-fluorophenyl)propiophenone: Similar in structure but with an additional fluorine atom.

3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone: Similar in structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

This uniqueness makes it a valuable compound for research and industrial applications.

Biologische Aktivität

3'-Bromo-3-(4-fluorophenyl)propiophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound belongs to the class of propiophenones, characterized by a phenyl group substituted with bromine and fluorine atoms. Its chemical formula is C15H12BrF, and it has a molecular weight of approximately 305.16 g/mol. The presence of halogen substituents is significant as they can influence the compound's biological activity through electronic effects and steric hindrance.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study assessed its effectiveness against various microbial strains, including bacteria and fungi. The findings suggested that the compound demonstrated a minimum inhibitory concentration (MIC) against Candida albicans, a common fungal pathogen, indicating potential use in antifungal therapies .

Anticancer Properties

Several investigations have focused on the anticancer potential of halogenated compounds, including this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways, which are critical for programmed cell death. The compound's ability to inhibit cell proliferation was also noted, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with cellular targets. The halogen atoms may enhance the lipophilicity of the molecule, facilitating its penetration into cell membranes. Once inside, it may interfere with various metabolic pathways:

- Inhibition of Protein Kinases : Preliminary studies suggest that the compound may inhibit specific protein kinases involved in cell signaling pathways related to growth and survival.

- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptosis.

Study 1: Antifungal Activity Against Candida albicans

A comprehensive study evaluated the antifungal efficacy of this compound against C. albicans. The results indicated an MIC value of 32 µg/mL, demonstrating significant antifungal activity compared to standard antifungal agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Fluconazole | 16 | Strong |

| Itraconazole | 8 | Very Strong |

Study 2: Anticancer Activity in Breast Cancer Cell Lines

In another investigation, the compound was tested against various breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM for MCF-7 cells after 48 hours of treatment. This suggests that the compound could be further developed for therapeutic applications in breast cancer treatment .

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIIWNGIGDVFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644574 | |

| Record name | 1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-14-4 | |

| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.